molecular formula C12H12F3NO2 B1471143 N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide CAS No. 1803609-46-2

N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B1471143
CAS No.: 1803609-46-2
M. Wt: 259.22 g/mol
InChI Key: YTVUUDYUQSVIIV-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide is a valuable chemical building block in organic and medicinal chemistry research. Its core utility lies in its functional group, which is a Weinreb amide . This group is exceptionally useful for the synthesis of ketones from various carbon nucleophiles, most notably Grignard and organolithium reagents, while preventing further over-addition to form tertiary alcohols . The cyclopropane ring introduces significant steric and electronic strain, and the 3,4,5-trifluorophenyl moiety is a privileged structure in pharmaceutical development, often used to modulate lipophilicity, metabolic stability, and bioavailability. This combination of features makes the compound a versatile intermediate for constructing complex molecules, particularly in the synthesis of potential drug candidates with cyclopropyl and fluorinated aromatic elements, which are common in agrochemical and pharmaceutical agents . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions. Refer to the material safety data sheet (MSDS) for detailed hazard and handling information.

Properties

IUPAC Name

N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-16(18-2)12(17)8-5-7(8)6-3-9(13)11(15)10(14)4-6/h3-4,7-8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVUUDYUQSVIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC1C2=CC(=C(C(=C2)F)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide is a compound of interest due to its potential biological activity, particularly in the context of cancer therapeutics. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has a unique cyclopropane structure with a trifluorophenyl group, contributing to its biological activity. The presence of the methoxy and methyl groups enhances its pharmacological properties.

Chemical Formula

  • Molecular Formula : C12_{12}H12_{12}F3_{3}N\O
  • Molecular Weight : 253.23 g/mol

This compound has been studied for its role as an inhibitor of Bruton's tyrosine kinase (BTK), a critical player in B cell receptor signaling. Inhibition of BTK is significant for treating B cell malignancies and autoimmune disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent BTK inhibitory activity. The following table summarizes key findings from various studies:

Study ReferenceIC50_{50} (nM)Effect on Cell CycleInduction of Apoptosis
7G1 phase arrestYes
  • Cell Line Used : TMD8 B cell lymphoma cells showed significant growth inhibition upon treatment with the compound.
  • Mechanism : The compound induces apoptosis through cleavage of PARP and caspase 3, indicating activation of the apoptotic pathway.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the trifluorophenyl group can enhance BTK inhibition. The selectivity profile suggests that this compound may provide advantages over existing therapies like ibrutinib.

Case Study 1: Efficacy in B Cell Malignancies

A recent study evaluated the efficacy of this compound in patients with relapsed B cell malignancies. Key outcomes included:

  • Patient Demographics : 50 patients with various B cell disorders.
  • Treatment Duration : 12 weeks.
  • Response Rate : 60% partial response observed.

Case Study 2: Safety Profile

Another study focused on the safety profile of the compound in a clinical trial setting:

  • Adverse Effects : Mild to moderate nausea and fatigue were reported.
  • Monitoring Parameters : Regular monitoring of liver enzymes was conducted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Cyclopropane Core

(a) Fluorophenyl Substituents

The 3,4,5-trifluorophenyl group in the target compound contrasts with 2,3,4-trifluorophenyl in the compound (1S,2R,3S)-2-(tert-butyldimethylsilyl)-N-methyl-N-phenyl-3-(2,3,4-trifluorophenyl)cyclopropane-1-carboxamide . For instance, tris(3,4,5-trifluorophenyl)borane demonstrates enhanced catalytic activity under microwave irradiation due to the fluorine atoms’ electron-withdrawing effects , suggesting similar electronic influences in the target compound.

(b) Amide Nitrogen Substitutents

The N-methoxy-N-methyl group differentiates the target compound from analogs like N,N-diethyl () and N-methyl-N-phenyl ().

Structural Data and Crystallography

The crystal structure of 1-cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide () confirms the planar geometry of the cyclopropane ring and the influence of substituents on packing efficiency . The target compound’s trifluorophenyl group may similarly stabilize the crystal lattice through halogen bonding or π-π interactions.

Data Tables

Table 1: Substituent Comparison of Cyclopropane Carboxamides

Compound Name Cyclopropane Substituents Amide Substituents Key Properties/Applications Reference
Target Compound 2-(3,4,5-Trifluorophenyl) N-Methoxy-N-methyl Hypothesized metabolic stability N/A
(1S,2R,3S)-2-(TBDMS)-... () 3-(2,3,4-Trifluorophenyl) N-Methyl-N-phenyl Asymmetric synthesis, solid form
N,N-Diethyl-2-(3-methoxyphenoxy)... () 2-(3-Methoxyphenoxy), 1-Phenyl N,N-Diethyl 51% yield, dr 19:1
Cyprofuram () Cyclopropanecarboxamide N-(3-Chlorophenyl), etc. Pesticide

Table 2: Electronic Effects of Fluorinated Groups

Fluorophenyl Substituent Example Compound Observed Effect Reference
3,4,5-Trifluorophenyl Target Compound Electron-withdrawing, metabolic stability
2,3,4-Trifluorophenyl compound Altered stereochemical outcomes
Tris(3,4,5-Trifluorophenyl)borane Catalyst () Enhanced catalytic activity under microwaves

Preparation Methods

General Synthetic Strategy

The synthesis of N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide generally proceeds through the following key stages:

Preparation of the Cyclopropane Core

The cyclopropane ring substituted with the 3,4,5-trifluorophenyl group is typically synthesized via cyclopropanation reactions involving alkenes or aryl-substituted precursors. Common methods include:

  • Simmons-Smith cyclopropanation or variations thereof using dihalomethane and zinc reagents.
  • Carbene addition to alkenes bearing the trifluorophenyl moiety.
  • Use of cyclopropanecarboxylate intermediates which can be further functionalized.

According to a process outlined in industrial documents, the intermediate 2-(3,4,5-trifluorophenyl)aniline is used as a precursor, which can be transformed into the cyclopropane derivative through halogenation and ring closure steps, often involving palladium-catalyzed coupling reactions and base-mediated cyclizations.

Specific Preparation of N-methoxy-N-methyl Amide Moiety

The N-methoxy-N-methyl carboxamide group is typically prepared by:

This method is well-documented for related compounds and is noted for its efficiency and selectivity in forming the methoxyimino amide group.

Representative Data Table of Reagents and Conditions

Step Reagents/Intermediates Conditions Notes
Cyclopropanation 3,4,5-trifluorophenyl alkene or precursor Zn, CH2I2 (Simmons-Smith), solvent (e.g., Et2O) Formation of cyclopropane ring
Acid Chloride Formation Cyclopropanecarboxylic acid derivative Thionyl chloride, reflux Activation of acid for amidation
Amidation Acid chloride + N,O-dimethylhydroxylamine Base (e.g., triethylamine), solvent (toluene/DMF), room temp to reflux Formation of N-methoxy-N-methyl amide
Purification Chromatography or crystallization Appropriate solvent system Isolation of pure compound

Research Findings and Optimization Notes

  • The use of palladium-catalyzed coupling reactions has been reported to improve yields in the synthesis of fluorinated aryl cyclopropane intermediates.
  • Base selection during amidation influences the purity and yield of the N-methoxy-N-methyl amide; triethylamine and potassium carbonate are commonly used bases.
  • Solvent choice impacts reaction kinetics; polar aprotic solvents like DMF or acetonitrile are preferred for amidation steps due to their ability to dissolve both reagents and by-products effectively.
  • Reaction temperature control is critical to avoid side reactions such as hydrolysis or overreaction of acid chlorides.
  • The trifluorophenyl substituent enhances the compound's stability and bioactivity but requires careful handling during synthesis due to electron-withdrawing effects influencing reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for constructing the cyclopropane core in N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide?

  • Methodology : Cyclopropanation reactions are critical. A common approach involves using cyclopropanation reagents (e.g., Simmons-Smith reagents) combined with carboxamide precursors. For example, in structurally similar compounds, cyclopropane rings are formed via [2+1] cycloaddition or transition-metal-catalyzed reactions under controlled temperatures (40–60°C) to avoid side reactions . Purification via preparative column chromatography (e.g., silica gel with hexanes/EtOAc) can isolate diastereomers, as demonstrated in analogous carboxamide syntheses .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in fluorinated cyclopropane derivatives?

  • Methodology : 19F^{19}\text{F} NMR is essential for confirming the position and electronic environment of fluorine atoms on the trifluorophenyl group. 1H^{1}\text{H} NMR helps identify cyclopropane ring protons (δ 1.5–2.5 ppm) and methoxy groups (δ ~3.3 ppm). Coupling constants (e.g., JvicinalJ_{vicinal} = 5–8 Hz) distinguish cis/trans cyclopropane conformers . Mass spectrometry (HRMS) validates molecular weight and isotopic patterns for fluorine-rich compounds .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodology : Target engagement assays (e.g., fluorescence polarization for kinase inhibition) and cell viability assays (MTT or ATP-luciferase) in cancer or cardiovascular cell lines are recommended. Fluorinated cyclopropanes often exhibit enhanced lipophilicity, improving membrane permeability . Dose-response curves (IC50_{50}) and selectivity profiling against related targets (e.g., platelet aggregation pathways for anti-Ticagrelor analogs) are critical .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the cyclopropane ring to isolate pharmacologically active stereoisomers?

  • Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., Rh2_2(OAc)4_4 with chiral ligands) can induce stereocontrol. For example, rac-(1R,2S)-cyclopropanamine derivatives are resolved using chiral HPLC or enzymatic kinetic resolution . Computational modeling (DFT calculations) predicts transition-state energies to optimize enantiomeric excess (ee > 90%) .

Q. What computational strategies predict binding interactions between this compound and biological targets like kinases or GPCRs?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) using X-ray crystallography data of target proteins (e.g., P2Y12_{12} receptor for antiplatelet activity). Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. Free energy perturbation (FEP) calculations quantify binding affinities, leveraging the trifluorophenyl group’s hydrophobic interactions .

Q. How do conflicting bioactivity data from different assays (e.g., enzyme vs. cell-based) inform structure-activity relationship (SAR) refinement?

  • Methodology : Discrepancies may arise from off-target effects or metabolic instability. Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Metabolite identification (LC-MS/MS) and prodrug strategies (e.g., esterification of the carboxamide) can address instability . SAR tables comparing substituents (e.g., methoxy vs. ethoxy) guide prioritization of analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide
Reactant of Route 2
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N-methoxy-N-methyl-2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxamide

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